4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound “4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, an oxadiazole ring, and a phenyl ring with an isopropylsulfonyl substituent. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the benzamide group could result in a planar structure, while the isopropylsulfonyl group could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is often involved in nucleophilic substitution reactions, while the benzamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Biological Activities
4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is part of a broader category of compounds featuring 1,3,4-oxadiazole derivatives, which have been the focus of research due to their significant biological activities. The synthesis of such compounds often involves multi-step reactions, starting with the synthesis of key intermediates like ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which are then further converted into the target compounds through reactions with different N-aralkyl/aryl substituted 2-bromoacetamides. These compounds have been evaluated for their antibacterial properties, showing moderate to significant activity against both Gram-positive and Gram-negative bacteria (Khalid et al., 2016).
Anticancer Potential
Research into the anticancer potential of 1,3,4-oxadiazole derivatives has also been prominent. Studies have shown that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The activity is compared to known anticancer drugs like etoposide, with some derivatives showing higher activity than the reference drug, indicating their potential as novel anticancer agents (Ravinaik et al., 2021).
Crystal Structure and DFT Studies
Crystal structure studies and density functional theory (DFT) calculations have provided insights into the intermolecular interactions and stability of these compounds. For instance, the crystalline structure of certain derivatives has been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures and assemblies. These studies not only enhance the understanding of the physical characteristics of these compounds but also aid in the design of derivatives with optimized properties (Saeed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-11(2)27(24,25)15-5-3-4-13(10-15)17-21-22-18(26-17)20-16(23)12-6-8-14(19)9-7-12/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJNGJQTPQBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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